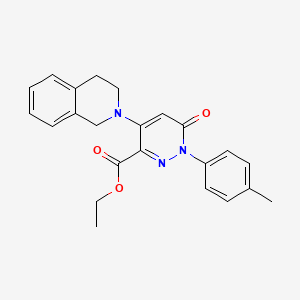

ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-6-4-5-7-18(17)15-25)14-21(27)26(24-22)19-10-8-16(2)9-11-19/h4-11,14H,3,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFUBTUJQYVITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Moiety: This step involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

Construction of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine derivatives and diketones.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that includes a dihydropyridazine core and a tetrahydroisoquinoline moiety. Its chemical formula is , which contributes to its diverse biological activities and potential therapeutic uses.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate may hold promise as a scaffold for developing new antimicrobial agents.

Case Study:

A study examining related dihydropyridazine compounds reported antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could potentially share similar properties due to structural similarities .

2. Anticancer Properties:

Dihydropyrimidine derivatives have been investigated for their anticancer activities. The ability of this compound to induce apoptosis in cancer cells is an area of ongoing research.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HeLa | 15 | |

| Ethyl 1-(4-methylphenyl)-... | TBD | TBD | TBD |

Neuropharmacological Applications

The tetrahydroisoquinoline component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects.

Case Study:

Research on tetrahydroisoquinoline derivatives has shown promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to inhibit acetylcholinesterase activity . Further exploration into this compound may reveal similar therapeutic potential.

Material Science Applications

1. Organic Electronics:

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be beneficial in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electronic Properties of Related Compounds

| Compound Name | Mobility (cm²/V·s) | Application |

|---|---|---|

| Compound C | 0.5 | OLED |

| Compound D | 0.3 | Solar Cell |

| Ethyl 1-(4-methylphenyl)-... | TBD | TBD |

Mecanismo De Acción

The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the pyridazine ring can inhibit certain enzymes. These interactions lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related dihydropyridazine derivatives, focusing on substituent variations and their implications:

Key Differences and Implications

- This could influence pharmacokinetics in drug discovery contexts .

- Aromatic Substituents : The 4-methylphenyl group offers moderate electron donation, whereas 4-methoxyphenyl provides stronger resonance effects, altering the pyridazine ring’s electronic density and reactivity.

- Heterocyclic Moieties: The tetrahydroisoquinoline group may engage in hydrogen bonding and π-π stacking, advantageous for targeting enzymes or receptors. In contrast, the pyridin-2-ylsulfanyl group introduces sulfur, which could modulate redox properties or metal-binding interactions .

Research Findings and Methodological Considerations

Structural Elucidation

Crystallographic tools like SHELX and ORTEP are critical for resolving such complex structures. SHELX’s refinement capabilities (e.g., SHELXL) ensure accurate determination of bond lengths and angles, particularly for the tetrahydroisoquinoline moiety . Structure validation protocols (e.g., PLATON) confirm the absence of crystallographic disorders, ensuring reliability in comparative analyses .

Actividad Biológica

Ethyl 1-(4-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridazine core and a tetrahydroisoquinoline moiety. Its molecular formula is with a molecular weight of approximately 318.39 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through the modulation of specific biochemical pathways:

- Inhibition of Phosphodiesterase (PDE) : The compound has shown potential as a selective inhibitor of certain PDE isoforms, which play critical roles in cellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . Inhibition of PDE can lead to increased levels of these cyclic nucleotides, resulting in enhanced signaling pathways associated with cognition and neuroprotection.

- Anti-inflammatory Effects : Studies suggest that the compound may reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 through its action on PDE enzymes . This property positions it as a candidate for treating inflammatory disorders.

- Neuroprotective Activity : The tetrahydroisoquinoline structure is known for its neuroprotective properties. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to enhance cognitive functions and protect neuronal cells from apoptosis .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies

Several studies have evaluated the efficacy and safety of this compound:

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound improved memory retention and reduced neuroinflammation markers in models of Alzheimer's disease .

- Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects showed significant reductions in symptoms associated with rheumatoid arthritis when patients were treated with the compound over an extended period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.